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molecular formula C5H9NO2 B120453 1-Aminocyclobutanecarboxylic acid CAS No. 22264-50-2

1-Aminocyclobutanecarboxylic acid

Cat. No. B120453
M. Wt: 115.13 g/mol
InChI Key: FVTVMQPGKVHSEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08603709B2

Procedure details

Examples of polyester polyols selected for the ACBC layer, and, in embodiments, for reaction with the polyisocyanate are known, and can be obtained from Perstorp Specialty Chemicals (Perstorp, Sweden) as BOLTORN® P500 (OH value of 560 to 630 milligram KOH/gram, Mw (GPC)=1,800), P1000 (OH value of 430 to 490 mg KOH/grams, Mw (GPC)=1,500), H20 (OH value of 490 to 520 mg KOH/grams, Mw (GPC)=2,100, Tg=25° C.), H2003 (OH value of 280 to 310 mg KOH/grams, Mw (GPC)=2,500, Tg=−5° C.), H2004 (OH value of 110 to 130 mg KOH/grams, Mw (GPC)=3,200, Tg=−35° C.), H30 (OH value of 490 to 510 mg KOH/grams, Mw (GPC)=3,500, Tg=35° C.), H40 (OH value of 470 to 500 mg KOH/grams, Mw (GPC)=5,100, Tg=40° C.), U3000 (OH value of 77 mg KOH/grams, Mw (GPC)=6,500), and W3000 (OH value of 45 mg KOH/grams, Mw (GPC)=10,000). In embodiments, a dendritic polyester polyol selected for the ACBC layer formation can be formed by, for example, the polymerization of a core such as trimethylolpropane and branches extending therefrom of 2,2-dimethylol propionic acid (Bis-MPA), and which resulting products can be referred to as hydroxyl-functional dendritic polyesters.
[Compound]
Name
polyester polyols
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
485 (± 15) mg
Type
reactant
Reaction Step Two
Name
Quantity
77 mg
Type
reactant
Reaction Step Three
Name
Quantity
45 mg
Type
reactant
Reaction Step Four
[Compound]
Name
polyester polyol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
polyisocyanate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Name
Quantity
595 (± 35) mg
Type
reactant
Reaction Step Ten
Name
Quantity
460 (± 30) mg
Type
reactant
Reaction Step Eleven
Name
Quantity
505 (± 15) mg
Type
reactant
Reaction Step Twelve
Name
Quantity
295 (± 15) mg
Type
reactant
Reaction Step Thirteen
Name
Quantity
120 (± 10) mg
Type
reactant
Reaction Step Fourteen
Name
Quantity
500 (± 10) mg
Type
reactant
Reaction Step Fifteen

Identifiers

REACTION_CXSMILES
C1CC(N)(C(O)=[O:6])C1.[OH-].[K+].C1NC1.[CH2:14]([C:16]([CH2:21][OH:22])([CH2:19][OH:20])[CH2:17]C)[OH:15]>>[CH2:14]([C:16]([CH2:21][OH:22])([CH3:17])[C:19]([OH:6])=[O:20])[OH:15] |f:1.2|

Inputs

Step One
Name
polyester polyols
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
485 (± 15) mg
Type
reactant
Smiles
[OH-].[K+]
Step Three
Name
Quantity
77 mg
Type
reactant
Smiles
[OH-].[K+]
Step Four
Name
Quantity
45 mg
Type
reactant
Smiles
[OH-].[K+]
Step Five
Name
polyester polyol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CC(C1)(C(=O)O)N
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(O)C(CC)(CO)CO
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CC(C1)(C(=O)O)N
Step Nine
Name
polyisocyanate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Ten
Name
Quantity
595 (± 35) mg
Type
reactant
Smiles
[OH-].[K+]
Step Eleven
Name
Quantity
460 (± 30) mg
Type
reactant
Smiles
C1CN1
Step Twelve
Name
Quantity
505 (± 15) mg
Type
reactant
Smiles
[OH-].[K+]
Step Thirteen
Name
Quantity
295 (± 15) mg
Type
reactant
Smiles
[OH-].[K+]
Step Fourteen
Name
Quantity
120 (± 10) mg
Type
reactant
Smiles
[OH-].[K+]
Step Fifteen
Name
Quantity
500 (± 10) mg
Type
reactant
Smiles
[OH-].[K+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
can be formed by, for example

Outcomes

Product
Name
Type
product
Smiles
C(O)C(C(=O)O)(C)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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